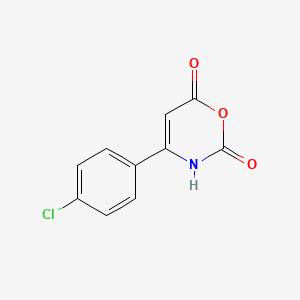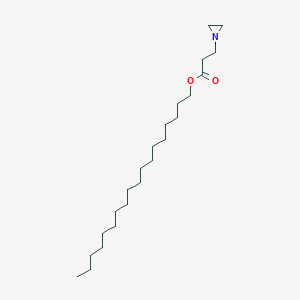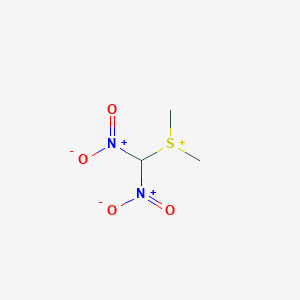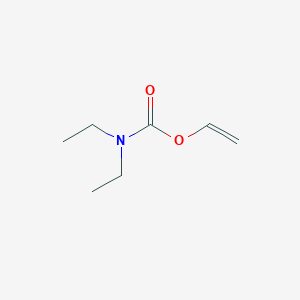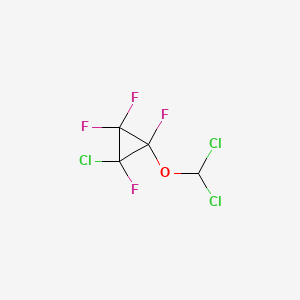
1-Chloro-2-(dichloromethoxy)-1,2,3,3-tetrafluorocyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(dichloromethoxy)-1,2,3,3-tetrafluorocyclopropane is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms
Métodos De Preparación
The synthesis of 1-Chloro-2-(dichloromethoxy)-1,2,3,3-tetrafluorocyclopropane involves several steps. One common method includes the reaction of a cyclopropane derivative with chlorinating and fluorinating agents under controlled conditions. Industrial production often utilizes large-scale reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Chloro-2-(dichloromethoxy)-1,2,3,3-tetrafluorocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and reactions are often conducted in solvents like ethanol or dichloromethane at room temperature or slightly elevated temperatures.
Aplicaciones Científicas De Investigación
1-Chloro-2-(dichloromethoxy)-1,2,3,3-tetrafluorocyclopropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications in drug development.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with unique mechanisms of action.
Industry: This compound is used in the production of specialized materials and chemicals, benefiting from its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1-Chloro-2-(dichloromethoxy)-1,2,3,3-tetrafluorocyclopropane exerts its effects involves interactions with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved often include nucleophilic aromatic substitution, where the compound replaces a hydrogen atom on an aromatic ring with a halogen atom.
Comparación Con Compuestos Similares
1-Chloro-2-(dichloromethoxy)-1,2,3,3-tetrafluorocyclopropane can be compared to other halogenated cyclopropane derivatives, such as:
1-Chloro-2-(dichloromethoxy)ethane: Similar in structure but lacks the fluorine atoms, leading to different chemical properties and reactivity.
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: Another halogenated compound with different applications and reactivity due to its ether group.
Propiedades
Número CAS |
58707-61-2 |
|---|---|
Fórmula molecular |
C4HCl3F4O |
Peso molecular |
247.40 g/mol |
Nombre IUPAC |
1-chloro-2-(dichloromethoxy)-1,2,3,3-tetrafluorocyclopropane |
InChI |
InChI=1S/C4HCl3F4O/c5-1(6)12-4(11)2(7,8)3(4,9)10/h1H |
Clave InChI |
SNQXHSHCNXFHRW-UHFFFAOYSA-N |
SMILES canónico |
C(OC1(C(C1(F)Cl)(F)F)F)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


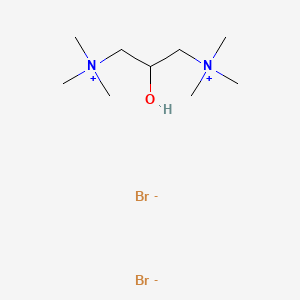
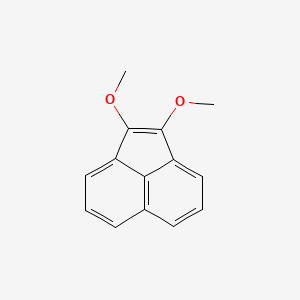
![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl-](/img/structure/B14603669.png)
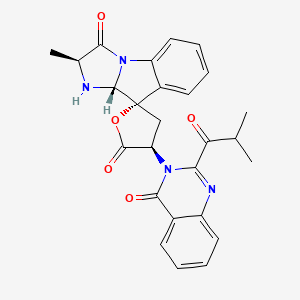
methylidene}-1-methylimidazolidine](/img/structure/B14603680.png)
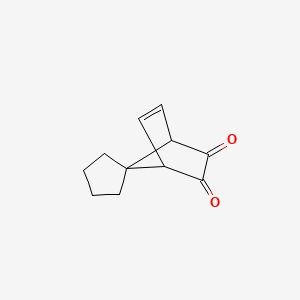
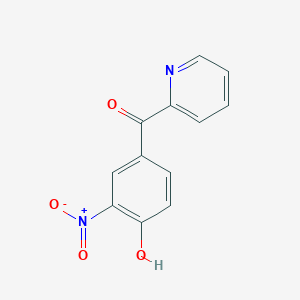
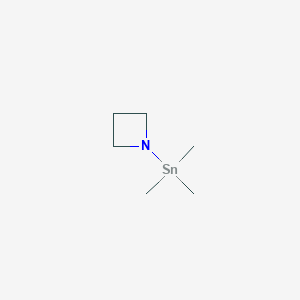
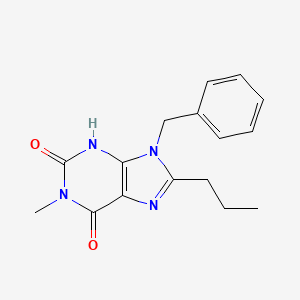
![N-[(2-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603704.png)
